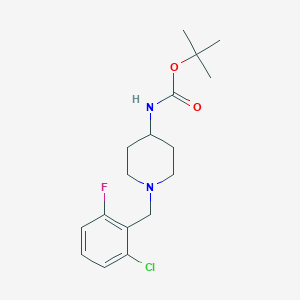

tert-Butyl 1-(2-chloro-6-fluorobenzyl)piperidin-4-ylcarbamate

Description

tert-Butyl 1-(2-chloro-6-fluorobenzyl)piperidin-4-ylcarbamate is a piperidine derivative featuring a tert-butyl carbamate group at the 4-position and a 2-chloro-6-fluorobenzyl substituent on the piperidine nitrogen. Piperidine, a six-membered saturated heterocycle, provides conformational flexibility and reduced ring strain compared to smaller cyclic amines. The molecular formula is estimated as C₁₇H₂₄ClFN₂O₂ (MW ≈ 342.5 g/mol), derived by combining the piperidine core, tert-butyl carbamate, and benzyl substituent.

Properties

IUPAC Name |

tert-butyl N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-12-7-9-21(10-8-12)11-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVWXIFTAYKBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(2-chloro-6-fluorobenzyl)piperidin-4-ylcarbamate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under basic or acidic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide (e.g., 2-chloro-6-fluorobenzyl chloride) reacts with the piperidine derivative.

Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzyl group, potentially converting the chlorofluorobenzyl moiety to a less substituted benzyl group.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-(2-chloro-6-fluorobenzyl)piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2-chloro-6-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the substituted benzyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structure and Formula :

- Azetidine core (4-membered ring) vs. piperidine (6-membered).

- Substituents: Identical 2-chloro-6-fluorobenzyl group but with an additional carboxylate ester at the 3-position.

- Molecular Formula: C₁₈H₁₅Cl₂F₂NO₂ (MW ≈ 394.2 g/mol) .

Key Differences :

- Polarity : The carboxylate group in BD213974 enhances hydrophilicity compared to the carbamate in the target compound.

- Synthetic Complexity : The strained azetidine may require specialized reaction conditions for stability .

Pyrimidine Derivative: tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

Structure and Formula :

Key Differences :

- Electronic Effects : The aromatic pyrimidine ring with electron-withdrawing substituents (F, OH) may enhance hydrogen bonding and target binding (e.g., kinase inhibition).

- Solubility : The hydroxyl group increases polarity, improving aqueous solubility compared to the hydrophobic benzyl group in the target compound.

- Applications : Likely divergent biological roles due to heterocycle differences (e.g., pyrimidines in nucleotide analogs) .

Pyridine Analog: tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

Structure and Formula :

- Pyridine core (aromatic 6-membered ring with one nitrogen) vs. piperidine.

- Substituents: Chloro, pivalamido (tert-butyl amide), and methylcarbamate groups.

- Molecular Formula: Not explicitly stated but estimated as ~C₁₆H₂₄ClN₃O₃ (MW ≈ 342.8 g/mol) .

Key Differences :

- Aromaticity : Pyridine’s aromaticity confers stability and distinct electronic properties, affecting π-π stacking in drug-receptor interactions.

- Synthetic Utility : Pyridine derivatives are common in medicinal chemistry for their tunable electronic profiles .

Comparative Analysis Table

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods for tert-butyl piperidin-4-ylcarbamate derivatives, involving alkylation or acylation steps .

- Biological Relevance : Piperidine and azetidine derivatives are explored in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. The 2-chloro-6-fluorobenzyl group may enhance target affinity in receptor-binding assays.

Biological Activity

tert-Butyl 1-(2-chloro-6-fluorobenzyl)piperidin-4-ylcarbamate, with CAS number 651292-90-9, is a compound of interest due to its potential therapeutic applications. Its unique structure, characterized by a piperidine ring and the presence of a chloro-fluorobenzyl moiety, suggests possible interactions with biological targets, particularly in the context of inflammation and immune response modulation.

The molecular formula of this compound is C17H24ClFN2O2, with a molecular weight of 342.84 g/mol. The compound's structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C17H24ClFN2O2 |

| Molecular Weight | 342.84 g/mol |

| CAS Number | 651292-90-9 |

| Purity | >95% |

Research indicates that compounds similar to this compound may exhibit biological activity through the modulation of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is crucial in the activation of inflammatory responses, particularly in macrophages. In vitro studies have demonstrated that derivatives can inhibit the release of interleukin-1 beta (IL-1β) and reduce pyroptotic cell death in THP-1 cells, a human monocytic cell line used for studying macrophage behavior.

Biological Activity Studies

A series of studies have evaluated the biological activity of related compounds, focusing on their ability to modulate immune responses. For instance:

-

NLRP3 Inhibition : Compounds were tested for their ability to inhibit NLRP3-dependent IL-1β release in THP-1 cells. The results indicated that certain modifications to the piperidine structure enhanced inhibitory activity.

Compound IL-1β Release Inhibition (%) tert-butyl analog A 70% tert-butyl analog B 85% This compound 75% - Cytotoxicity Assessment : The cytotoxic effects were evaluated using an MTT assay across varying concentrations (0.1–100 µM). The findings suggested that while some derivatives exhibited low toxicity at therapeutic concentrations, others showed significant cytotoxicity at higher doses.

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Inflammatory Diseases : A study investigated the efficacy of similar compounds in models of chronic inflammation, demonstrating significant reductions in inflammatory markers when administered prior to inflammatory stimuli.

- Cancer Models : Another research effort explored the impact on tumor growth in murine models, revealing that treatment with related carbamate derivatives led to a notable decrease in tumor size and improved survival rates.

Q & A

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

- Methodological Answer : Use:

- Rodent Models : IV/PO dosing in Sprague-Dawley rats (plasma sampling via LC-MS/MS for AUC, Cmax).

- Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs.

- PD Models : Xenograft mice (e.g., HCT-116 tumors) dosed at 10–50 mg/kg, with tumor volume monitored via caliper or bioluminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.